molecular formula C5H6N4S B3147313 6-methylthiazolo[3,2-b][1,2,4]triazol-2-amine CAS No. 62032-91-1

6-methylthiazolo[3,2-b][1,2,4]triazol-2-amine

Cat. No.: B3147313
CAS No.: 62032-91-1
M. Wt: 154.2 g/mol
InChI Key: CQMXVRSRZTVQPU-UHFFFAOYSA-N
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Description

6-Methylthiazolo[3,2-b][1,2,4]triazol-2-amine (CAS 62032-91-1) is a heterocyclic building block with the molecular formula C5H6N4S and a molecular weight of 154.19 . This compound is of significant interest in medicinal chemistry for the development of novel therapeutic agents, particularly as a core scaffold for creating new antimicrobial and anticancer candidates . Derivatives of the thiazolo[3,2-b][1,2,4]triazole class have demonstrated promising antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans . Recent studies highlight the potential of such fused heterocyclic systems to address the growing challenge of multidrug-resistant microorganisms . Furthermore, structural analogs have been investigated for their anticancer properties , with some compounds acting as potent inhibitors of vascular endothelial growth factor receptor (VEGFR) tyrosine kinase, a key target in anti-angiogenesis cancer therapy . Other related compounds have shown excellent anticancer activity in the NCI 60 cell line screen without significant toxicity to normal cells, making this chemotype a valuable starting point for oncology research . The product is offered based on the available scientific literature and is intended for research applications as a chemical intermediate or building block . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S/c1-3-2-10-5-7-4(6)8-9(3)5/h2H,1H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMXVRSRZTVQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=NN12)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352695
Record name Thiazolo[3,2-b][1,2,4]triazol-2-amine, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62032-91-1
Record name Thiazolo[3,2-b][1,2,4]triazol-2-amine, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations for 6 Methylthiazolo 3,2 B 1 2 3 Triazol 2 Amine and Its Derivatives

Strategies for the Construction of the Thiazolo[3,2-b]researchgate.netucm.esrsc.orgtriazole Core

The synthesis of the fused heterocyclic system thiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazole is a significant area of research in organic and medicinal chemistry. The core structure is typically assembled by constructing the thiazole (B1198619) ring onto a pre-existing 1,2,4-triazole (B32235) moiety. Various synthetic methodologies have been developed to achieve this, ranging from multi-step procedures to more efficient one-pot and multi-component reactions. Modern techniques also employ transition-metal catalysis and green chemistry approaches like visible-light mediation to improve efficiency, selectivity, and environmental sustainability.

Cyclization Reactions Employing 1,2,4-Triazole Precursors and Thiazole Ring Formation

The most common and direct approach to the thiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazole scaffold involves the reaction of a 3-mercapto-1,2,4-triazole derivative with a two-carbon electrophilic synthon, which leads to the cyclization and formation of the fused thiazole ring. This general strategy has been adapted into various protocols, including multi-component, one-pot, and catalyzed reactions.

Multi-component reactions (MCRs) and multi-stage syntheses offer efficient pathways to complex molecules like thiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazole derivatives from simple starting materials in a sequential manner. These strategies are valued for their ability to construct molecular complexity rapidly.

A notable example is the three-component synthesis of 5-aryl(heteryl)idene-thiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazole-6(5H)-ones. nih.gov This protocol involves the reaction of a 3-substituted-4H-1,2,4-triazole-3-thiol, chloroacetic acid, and an appropriate aldehyde in the presence of sodium acetate, acetic acid, and acetic anhydride (B1165640) under reflux. nih.gov This method allows for the direct assembly of the functionalized thiazolotriazolone core.

Table 1: Three-Component Synthesis of 5-Aryl(heteryl)idene-thiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazole-6(5H)-ones nih.gov

Entry1,2,4-Triazole Precursor (1)Aldehyde (R¹-CHO)Product (2)
13-H-4H-1,2,4-triazole-3-thiolBenzaldehyde5-Benzylidene-thiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazole-6(5H)-one
23-Methyl-4H-1,2,4-triazole-3-thiol4-Chlorobenzaldehyde2-Methyl-5-(4-chlorobenzylidene)-thiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazole-6(5H)-one
33-Phenyl-4H-1,2,4-triazole-3-thiol2-Nitrobenzaldehyde2-Phenyl-5-(2-nitrobenzylidene)-thiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazole-6(5H)-one

In addition to single-step multi-component reactions, multi-stage protocols are also employed. A three-stage approach has been used for the preparation of 5-aminomethylidene-thiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazole-6(5H)-ones. nih.gov This synthesis begins with the formation of a 5-ethoxymethylidene derivative from the triazole precursor, which is then subjected to aminolysis with various amines to yield the final products. nih.gov This step-wise approach allows for greater control and diversification at the final stage.

One-pot syntheses are highly efficient as they reduce the need for purification of intermediates, saving time, reagents, and solvents. Several one-pot methods for the synthesis of the thiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazole core have been developed.

One such method involves the reaction of 3-benzyl-1,2,4-triazole-5-thiol with various aromatic ketones using an acidified acetic acid method (AcOH/H⁺). tandfonline.com This reaction directly yields the cyclized 5-aryl-2-benzyl-thiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazoles, avoiding the isolation of the intermediate thioketones. tandfonline.com Another efficient one-pot, catalyst-free procedure has been developed for preparing novel functionalized thiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazoles by reacting dibenzoylacetylene (B1330223) with triazole derivatives at room temperature, achieving excellent yields. rsc.org

Furthermore, a one-pot reaction of 3-(substituted phenyl)-4,5-dihydro-1,2,4-triazole-5-thiones with acetylacetone (B45752) or ethyl acetoacetate (B1235776) in the presence of acid has been reported to produce 5-(substituted phenyl)-2,6-dimethylthiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazole derivatives. researchgate.net A novel one-step synthesis has also been achieved through the reaction of chalcones with bis(1H-1,2,4-triazolyl) sulfoxide, forming thiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazoles that are structurally similar to known COX-2 inhibitors. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira reaction, a palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, has been successfully applied to the synthesis of thiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazole derivatives. researchgate.netmdpi.com

A copper-free, palladium-catalyzed Sonogashira reaction has been developed for the synthesis of 2-substituted thiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazoles. researchgate.net This method demonstrates the versatility of palladium catalysis in constructing complex heterocyclic systems. While the specific synthesis of 6-methylthiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazol-2-amine via this method isn't detailed, the protocol is applicable for creating various substituted derivatives of the core structure. researchgate.netresearchgate.net The general reaction involves coupling a halogenated thiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazole with a terminal alkyne. researchgate.net The choice of palladium precursor, such as PdCl₂(PPh₃)₂, can significantly influence the reaction's efficiency. beilstein-journals.org

Table 2: Examples of Palladium Catalysts in Sonogashira Coupling mdpi.combeilstein-journals.org

CatalystNameCommon Application
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Standard catalyst for Sonogashira reactions.
Pd(OAc)₂Palladium(II) acetateOften used with a phosphine (B1218219) ligand.
PdCl₂(PPh₃)₂Bis(triphenylphosphine)palladium(II) chlorideHighly active and efficient catalyst for Sonogashira coupling. beilstein-journals.org
Pd₂(DBA)₃Tris(dibenzylideneacetone)dipalladium(0)Common Pd(0) source for cross-coupling reactions.

The formation of the thiazole ring fused to the 1,2,4-triazole core is often achieved through a cyclocondensation reaction that can be classified as a [2+3] process. This typically involves the reaction between a 3-mercapto-1,2,4-triazole, which provides a three-atom S-C-N fragment, and a reagent providing a two-carbon unit.

The classical Hantzsch thiazole synthesis is a prime example of this strategy. In the context of thiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazoles, the reaction involves the S-alkylation of a 3-mercapto-1,2,4-triazole with an α-haloketone to form a thioether intermediate, followed by an intramolecular cyclization with dehydration. researchgate.net The cyclization step can be promoted by acids such as sulfuric acid or phosphorus oxychloride. researchgate.net This method allows for the regioselective formation of the fused bicyclic system. The reaction conditions, whether acidic or alkaline, can influence the outcome and the intermediates formed. researchgate.net

The synthesis of 1-(6-methylthiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazol-5-yl)ethan-1-one was achieved through the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione, which is a variation of this cyclocondensation approach. researchgate.net

In line with the principles of green chemistry, visible-light-mediated synthesis has emerged as a sustainable and powerful tool. This approach often allows reactions to proceed under mild, catalyst-free conditions, reducing hazardous waste.

An efficient, green protocol has been established for the regioselective synthesis of functionalized thiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazoles using visible light. ucm.esrsc.org The reaction involves the interaction of 3-mercapto researchgate.netucm.esrsc.orgtriazoles with α-bromodiketones, which are generated in situ from 1,3-diketones and N-Bromosuccinimide (NBS). ucm.esrsc.org This catalyst-free reaction is conducted in an aqueous medium, further enhancing its environmental friendliness. ucm.es The use of visible light as an energy source promotes a free radical mechanism for the cyclization. rsc.org This method provides excellent yields and high regioselectivity, with the structure of the resulting regioisomer being confirmed by advanced spectroscopic and crystallographic studies. ucm.es

This approach represents a significant advancement, moving away from harsh reagents and non-renewable energy sources for the synthesis of the thiazolo[3,2-b] researchgate.netucm.esrsc.orgtriazole core. nih.gov

Alternative Annulation Strategies for Fused Heterocyclic Systems

The construction of the thiazolo[3,2-b] researchgate.netrsc.orgresearchgate.nettriazole skeleton traditionally relies on the Hantzsch condensation of 3-mercapto-1,2,4-triazoles with α-haloketones. researchgate.net However, contemporary research has focused on developing more efficient and environmentally benign alternative annulation strategies.

One notable advancement is the use of visible-light-mediated, catalyst-free reactions. rsc.org This approach involves the in situ generation of α-bromodiketones from 1,3-diketones and N-bromosuccinimide (NBS), which then react with 3-mercapto researchgate.netrsc.orgresearchgate.nettriazoles in an aqueous medium to afford functionalized thiazolo[3,2-b] researchgate.netrsc.orgresearchgate.nettriazoles in excellent yields. rsc.org This method aligns with the principles of green chemistry by utilizing sustainable irradiation and water as the solvent. rsc.org

Electrochemical synthesis presents another modern alternative, offering a reagent-free intramolecular dehydrogenative C–N cross-coupling under mild electrolytic conditions. This atom- and step-economical one-pot process has been successfully applied to synthesize 1,2,4-triazolo[4,3-a]pyridines and related fused heterocycles from commercially available aldehydes and hydrazinopyridines, showcasing a promising avenue for similar triazole-fused systems. rsc.org

Furthermore, amine oxidase-inspired catalysis provides a practical regioselective synthesis of 1,2,4-triazoles by coupling primary amines and hydrazines. This biomimetic approach is atom-economical and environmentally friendly, generating only water and ammonia (B1221849) as by-products. rsc.org

Regioselective Control and Isomer Discrimination in Thiazolo[3,2-b]researchgate.netrsc.orgresearchgate.nettriazole Synthesis

The reaction between unsymmetrical reagents in the synthesis of thiazolo[3,2-b] researchgate.netrsc.orgresearchgate.nettriazoles can potentially lead to the formation of different regioisomers. Therefore, achieving regioselective control is a critical aspect of the synthetic strategy. The two primary isomers that can be formed are the thiazolo[3,2-b] researchgate.netrsc.orgresearchgate.nettriazole and the thiazolo[2,3-c] researchgate.netrsc.orgresearchgate.nettriazole systems. researchgate.net

A highly efficient protocol for the regioselective synthesis of functionalized thiazolo[3,2-b] researchgate.netrsc.orgresearchgate.nettriazoles has been developed using a visible-light-mediated, catalyst-free reaction in an aqueous medium. rsc.orgrsc.org This method, which involves a one-pot [3+2] cyclo-condensation of 1,3-diketones with 3-mercapto researchgate.netrsc.orgresearchgate.nettriazoles in the presence of N-bromosuccinimide (NBS), yields a single regioisomeric product. rsc.org The unequivocal structure of the regioisomer has been confirmed through extensive spectroscopic analysis. rsc.orgrsc.org

The choice of reaction conditions, such as acidic or alkaline catalysis, can also direct the outcome of the condensation. For instance, the Hantzsch condensation of 5-thioxotriazole with α-bromoketones under acidic catalysis directly yields 6-aryl-thiazolo[3,2-b] researchgate.netrsc.orgresearchgate.nettriazol-2-yl derivatives. researchgate.net In contrast, an alternative pathway under different conditions can lead to the formation of an intermediate that is subsequently cyclized. researchgate.net The ability to control the regioselectivity is paramount for ensuring the desired biological activity of the final compounds.

Derivatization Strategies of the 6-Methylthiazolo[3,2-b]researchgate.netrsc.orgresearchgate.nettriazol-2-amine Scaffold

Functionalization at the Amine Moiety

The 2-amino group of the 6-methylthiazolo[3,2-b] researchgate.netrsc.orgresearchgate.nettriazol-2-amine scaffold serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. nih.gov As a typical heterocyclic amine, its reactivity is well-established, enabling reactions such as acylation, alkylation, and the formation of Schiff bases. mdpi.comresearchgate.net

Acylation of the amino group can be achieved using carboxylic acids or their derivatives, such as acyl chlorides, to form the corresponding amides. mdpi.com For instance, reactions with various acyl halides in a suitable solvent like dry pyridine (B92270) can produce a range of amide derivatives in high yields. nih.gov Similarly, refluxing with different aromatic aldehydes in ethanol (B145695) can lead to the formation of the corresponding 2-arylideneamino (Schiff base) derivatives. nih.gov

Furthermore, the amino moiety can be functionalized through reactions with isothiocyanates to yield thiourea (B124793) derivatives. These thioureas can then serve as precursors for further cyclization reactions, leading to more complex heterocyclic systems. mdpi.com The reactivity of the amine group allows for the systematic modification of the molecule's properties, which is a key strategy in medicinal chemistry for optimizing biological activity. nih.gov

Modifications at the Thiazole and Triazole Ring Systems

Modifications of the core thiazole and triazole rings are essential for exploring the structure-activity relationships of this heterocyclic system. nih.govresearchgate.net The thiazole ring, due to its aromatic nature, has several reactive positions where nucleophilic and other reactions can occur. nih.gov

For instance, the heterocyclization of 3-[(1H-1,2,4-triazol-3-yl)thio]pentane-2,4-dione leads to the formation of 1-(6-methylthiazolo[3,2-b] researchgate.netrsc.orgresearchgate.net-triazol-5-yl)ethan-1-one. The ketone functionality at the 5-position of the thiazole ring can then be further derivatized. Reactions with hydroxylamine, hydrazinecarboxamide, and other reagents can yield the corresponding oximes and hydrazones. researchgate.net

The introduction of various substituents onto the thiazole ring can be achieved through different synthetic strategies. For example, a sulfone group can be introduced, which acts as a versatile reactive tag for subsequent transformations like SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. nih.govrsc.org This allows for the attachment of a wide range of functional groups to the thiazole moiety.

Introduction of Biaryl and Heteroaryl Moieties via Cross-Coupling Reactions

The introduction of biaryl and heteroaryl moieties onto the 6-methylthiazolo[3,2-b] researchgate.netrsc.orgresearchgate.nettriazol-2-amine scaffold can significantly impact its biological properties. google.com Cross-coupling reactions, such as the Suzuki coupling, are powerful methods for forming carbon-carbon bonds and introducing these complex substituents. nih.gov

A versatile synthesis for biaryl amides involves the Suzuki coupling of bromoanilines with aryl boronic acids to prepare biaryl amines, which can then be coupled with carboxylic acids. nih.gov This strategy can be adapted to introduce biaryl groups onto the thiazolo[3,2-b] researchgate.netrsc.orgresearchgate.nettriazole core, likely by first functionalizing the scaffold with a halogen for subsequent coupling.

Copper-catalyzed Ullmann-type cross-coupling reactions are another effective method for forming carbon-nitrogen bonds, enabling the N-arylation of amines with aryl halides. researchgate.net This could be employed to attach aryl or heteroaryl groups to the exocyclic amine of the parent compound. The development of these cross-coupling methodologies has greatly expanded the accessible chemical space for this class of compounds, allowing for the synthesis of derivatives with diverse and complex architectures. mdpi.com

Advanced Structural Elucidation Techniques for Synthesized Compounds

The unambiguous characterization of the synthesized 6-methylthiazolo[3,2-b] researchgate.netrsc.orgresearchgate.nettriazol-2-amine derivatives, including the correct assignment of regioisomers, is crucial. Advanced structural elucidation techniques are indispensable for this purpose.

High-resolution nuclear magnetic resonance (NMR) spectroscopy is a primary tool. One-dimensional (1D) 1H and 13C NMR provide initial structural information. However, for complex fused heterocyclic systems and for distinguishing between isomers, two-dimensional (2D) NMR techniques are often necessary. rsc.org Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HMQC) experiments are particularly powerful for establishing connectivity within the molecule and confirming the structure of the correct regioisomer. rsc.orgrsc.org Furthermore, 15N NMR spectroscopy, often in combination with theoretical calculations, can be used for the unambiguous characterization of triazole isomers. rsc.org

X-ray crystallography provides definitive proof of structure, including the precise arrangement of atoms in three-dimensional space. rsc.orgnih.gov When a suitable single crystal can be obtained, this technique offers unequivocal evidence for the molecular structure and stereochemistry of the synthesized compound. nih.gov

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, which helps in confirming their identity.

The combination of these advanced techniques ensures the accurate and reliable characterization of novel derivatives of the 6-methylthiazolo[3,2-b] researchgate.netrsc.orgresearchgate.nettriazol-2-amine scaffold.

Heteronuclear 2D-Nuclear Magnetic Resonance (NMR) Spectroscopy

Heteronuclear 2D-NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex heterocyclic systems such as 6-methylthiazolo[3,2-b] ucm.esnih.govurfu.rutriazol-2-amine and its derivatives. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide crucial information about the connectivity of atoms within the molecule by correlating the chemical shifts of protons with those of directly bonded or long-range coupled heteronuclei, typically ¹³C.

In the analysis of the thiazolo[3,2-b] ucm.esnih.govurfu.rutriazole scaffold, HSQC experiments are used to identify which protons are directly attached to which carbon atoms. This is fundamental in assigning the signals for the methyl group and the protons on the thiazole and triazole rings. For instance, the proton signal of the methyl group (C6-CH₃) would show a direct correlation to its corresponding carbon signal in the HSQC spectrum.

Table 1: Representative Heteronuclear NMR Correlations for a 6-methylthiazolo[3,2-b] ucm.esnih.govurfu.rutriazole scaffold

Proton (¹H) Correlated Carbon (¹³C) in HSQC Key Correlated Carbons (¹³C) in HMBC
C6-CH C6-C H₃ C6, C5
C5-H C 5-H C6, C7a, C6-CH₃

Note: The data in this table is illustrative and based on general principles of NMR spectroscopy as applied to similar heterocyclic systems. Actual chemical shifts would vary based on solvent and specific substitution patterns.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Studies on derivatives of the thiazolo[3,2-b] ucm.esnih.govurfu.rutriazole system have demonstrated the utility of X-ray crystallography. For example, the structure of (2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b] ucm.esnih.govurfu.rutriazol-5-yl)(phenyl)methanone was validated using this method, confirming the specific isomeric product formed during synthesis. ucm.es In another study on a related 5-ene-thiazolo[3,2-b] ucm.esnih.govurfu.rutriazole-6(5H)-one derivative, X-ray analysis revealed that the fused bicyclic system is approximately planar. nih.gov This planarity is a common feature of such aromatic and heteroaromatic fused rings.

In the case of 6-methylthiazolo[3,2-b] ucm.esnih.govurfu.rutriazol-2-amine, a single crystal X-ray diffraction analysis would provide the absolute structure, confirming the fusion of the thiazole and triazole rings. It would also detail the bond distances and angles, such as the C-S, C-N, and N-N bond lengths, which can indicate the degree of electron delocalization within the rings. researchgate.net Furthermore, the crystal packing can be analyzed to understand intermolecular interactions, such as hydrogen bonding involving the amine group and potential π–π stacking interactions between the planar ring systems of adjacent molecules. nih.govresearchgate.net

Table 2: Representative Crystallographic Data for a Fused Triazole Heterocycle

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.8732 (12)
b (Å) 9.4164 (19)
c (Å) 16.750 (3)
β (°) 91.82 (3)
Volume (ų) 925.9 (3)

Note: The data in this table is based on a related triazolothiadiazole structure and serves as an example of the type of information obtained from an X-ray crystallography experiment. nih.gov The specific values for 6-methylthiazolo[3,2-b] ucm.esnih.govurfu.rutriazol-2-amine would need to be determined experimentally.

Structure Activity Relationship Sar Investigations of 6 Methylthiazolo 3,2 B 1 2 3 Triazol 2 Amine Derivatives

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of 6-methylthiazolo[3,2-b] researchgate.netucm.esdundee.ac.uktriazole derivatives is highly sensitive to the nature and position of various substituents. Modifications at different points on the scaffold have led to compounds with enhanced potency and selectivity across various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.

Anti-inflammatory Activity: Research into 2-methyl-6-benzylidenethiazolo[3,2-b]-1,2,4-triazol-5(6H)-one derivatives revealed that the substituents on the benzylidene ring play a critical role in modulating anti-inflammatory effects. nih.gov For instance, a derivative featuring a 4-bromobenzylidene group (Compound 4b) demonstrated significantly higher anti-inflammatory activity than the reference drug indomethacin at a 10 mg/kg dose. nih.gov Another study on 5-benzylideno-2-adamantylthiazol[3,2-b] researchgate.netucm.esdundee.ac.uktriazol-6(5H)ones showed that compounds with electron-donating or electron-withdrawing groups on the benzylidene moiety exhibited potent anti-inflammatory activity, with protection against edema ranging up to 67%, surpassing the 47% protection offered by indomethacin. nih.gov

researchgate.netucm.esdundee.ac.uk
Core StructureSubstituentObserved ActivityReference
2-methyl-6-benzylidenethiazolo[3,2-b]-1,2,4-triazol-5(6H)-one4-BromobenzylideneHigher activity than indomethacin at 10 mg/kg. nih.gov
5-benzylideno-2-adamantylthiazol[3,2-b] researchgate.netucm.esdundee.ac.uktriazol-6(5H)oneVarious substituted benzylidenesProtection against edema up to 67% (Indomethacin: 47%). nih.gov
5-benzylideno-2-adamantylthiazol[3,2-b] researchgate.netucm.esdundee.ac.uktriazol-6(5H)oneUnspecifiedInhibition of COX-1/COX-2 enzymes. nih.gov

Anticancer Activity: The substitution pattern also dictates the cytotoxic potential of these compounds. A series of 2-arylidene-6-methyl-thiazolo[3,2-b] researchgate.netucm.esdundee.ac.uktriazine-3,7-diones, a related scaffold, were evaluated for their activity against human cancer cell lines. nih.gov The results highlighted that the nature of the aryl group in the arylidene moiety significantly influenced cytotoxicity. nih.gov Similarly, studies on 5-ene-thiazolo[3,2-b] researchgate.netucm.esdundee.ac.uktriazole-6(5H)-ones identified derivatives with excellent cytotoxic and cytostatic properties. nih.gov Specifically, compounds bearing 2,4-dichlorophenyl (2d), 4-nitrophenyl (2h), and 4-cyanophenyl (2i) substituents at the 5-position demonstrated potent cytotoxic effects against leukemia cell lines. nih.gov

Antimicrobial and Plant Growth Activity: The introduction of a 6-fluoroquinazolinyl moiety into the thiazolo[3,2-b]-1,2,4-triazole structure yielded derivatives with potent antimicrobial properties. nih.gov One such compound (6u) exhibited strong efficacy against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo), with an EC50 value nearly five times more potent than the commercial bactericide bismerthiazol. nih.gov Furthermore, derivatives of 1-(6-methylthiazolo[3,2-b] researchgate.netucm.esdundee.ac.uktriazol-5-yl)ethan-1-one oxime, when substituted with O-alkyl and O-phenylcarbamoyl groups, showed plant growth regulating activity, indicating that substituent changes can modulate interactions with biological systems in plants. researchgate.net

Positional Effects of Functional Groups on Ligand-Target Interactions

The precise placement of functional groups on the thiazolo[3,2-b] researchgate.netucm.esdundee.ac.uktriazole scaffold is a determining factor in how these ligands interact with their biological targets. The regiochemistry of the molecule influences its three-dimensional shape, electronic distribution, and ability to form specific bonds with amino acid residues within a protein's binding site.

The synthesis of these fused systems can potentially lead to different regioisomers, such as thiazolo[3,2-b] researchgate.netucm.esdundee.ac.uktriazole and thiazolo[2,3-c] researchgate.netucm.esdundee.ac.uktriazole, depending on the reaction conditions and starting materials. ucm.es The resulting isomer dictates the spatial orientation of the nitrogen and sulfur atoms, which are critical for forming hydrogen bonds and other non-covalent interactions with target proteins.

Molecular docking studies on related 1,2,4-triazole (B32235) derivatives have provided insights into these interactions. For example, the nitrogen atoms of the triazole ring are often key to binding with receptors, acting as hydrogen bond acceptors or donors. pensoft.net In studies of researchgate.netnih.govthiazolo[3,2-b] researchgate.netucm.esdundee.ac.uktriazolium salts, molecular docking revealed that a successful ligand candidate engaged in a wide range of interactions, including conventional hydrogen bonds, π–σ, π–π T-shaped, and hydrophobic alkyl interactions. mdpi.com

The position of a substituent can drastically alter these interactions. A functional group at the C-2 position of the thiazole (B1198619) ring, for instance, will project into a different region of a binding pocket compared to a substituent at the C-5 or C-6 position. This positional variation can mean the difference between productive binding that leads to a biological response and ineffective binding. For example, in the development of allosteric inhibitors for the RORγt nuclear receptor, the position and nature of linkers at the C-4 position of an isoxazole (B147169) core were found to be critical for achieving high binding affinity and potency. dundee.ac.uk Similar principles apply to the thiazolo[3,2-b] researchgate.netucm.esdundee.ac.uktriazole system, where the positioning of aryl, alkyl, or other functional groups can enhance hydrophobic interactions or enable critical hydrogen bonds with target enzymes like EGFR tyrosine kinase or microbial proteins. pensoft.netmdpi.com

Stereochemical Considerations in Modulating Biological Responses

Stereochemistry introduces another layer of complexity and opportunity in the design of bioactive molecules. The presence of chiral centers or geometric isomers (cis/trans) can lead to stereoisomers that have identical chemical formulas but different spatial arrangements of atoms. These differences can result in significantly varied biological activities, as biological targets like enzymes and receptors are themselves chiral and often exhibit stereospecificity.

While extensive research on the specific stereochemical aspects of 6-methylthiazolo[3,2-b] researchgate.netucm.esdundee.ac.uktriazol-2-amine derivatives is not widely documented in the current literature, the principles of stereochemistry are fundamentally important to their potential bioactivity. For instance, the introduction of a chiral substituent or the creation of a chiral center during synthesis would result in enantiomers. These enantiomers could display different potencies, with one being highly active (the eutomer) and the other significantly less active (the distomer).

Theoretical and Computational Chemistry Approaches to 6 Methylthiazolo 3,2 B 1 2 3 Triazol 2 Amine Research

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These methods solve the Schrödinger equation approximately to determine the electronic structure of a molecule, from which a wide range of properties can be derived. researchgate.netsemanticscholar.org

DFT studies are employed to elucidate the electronic landscape of 6-methylthiazolo[3,2-b] researchgate.netpensoft.netnih.govtriazol-2-amine. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

From these frontier molecular orbitals, global reactivity descriptors can be calculated to build a comprehensive reactivity profile. These descriptors help in predicting how the molecule will interact with other chemical species, which is crucial for understanding its potential mechanism of action and metabolic pathways. researchgate.net

Table 1: Representative Quantum Chemical Descriptors Calculated for Triazole Derivatives This table presents typical parameters obtained from DFT calculations for related 1,2,4-triazole (B32235) structures to illustrate the data generated in such studies.

DescriptorSymbolTypical Calculated Value RangeSignificance
Highest Occupied Molecular Orbital EnergyEHOMO-6.0 to -7.5 eVElectron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.0 to -2.5 eVElectron-accepting ability
Energy GapΔE4.0 to 5.5 eVChemical reactivity, stability
Electronegativityχ3.5 to 4.5 eVElectron-attracting tendency
Chemical Hardnessη2.0 to 2.75 eVResistance to change in electron configuration
Global SoftnessS0.18 to 0.25 eV⁻¹Reciprocal of hardness
Electrophilicity Indexω2.5 to 4.0 eVPropensity to accept electrons
Dipole Momentµ2.0 to 5.0 DebyeMolecular polarity

Conformer Analysis and Tautomerism Studies

The thiazolo[3,2-b] researchgate.netpensoft.netnih.govtriazole system can exist in different spatial arrangements (conformers) and potentially as different structural isomers (tautomers), particularly concerning the exocyclic amine group in 6-methylthiazolo[3,2-b] researchgate.netpensoft.netnih.govtriazol-2-amine. Quantum chemical calculations are vital for exploring the potential energy surface of the molecule to identify the most stable conformers and tautomers. nih.govresearchgate.net

By calculating the relative energies of various possible structures, researchers can determine the predominant form of the molecule under physiological conditions. This information is critical, as different conformers or tautomers can exhibit significantly different biological activities and binding affinities to macromolecular targets. X-ray crystallography of related compounds has confirmed the planarity of the fused bicyclic system, which simplifies conformational analysis but highlights the importance of substituent orientation. nih.govsemanticscholar.org

Molecular Docking and Dynamics Simulations

Molecular modeling techniques such as docking and molecular dynamics (MD) simulations are powerful methods for studying the interactions between a small molecule (ligand) and a biological macromolecule (target), typically a protein or nucleic acid.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-methylthiazolo[3,2-b] researchgate.netpensoft.netnih.govtriazol-2-amine, docking studies are used to screen potential biological targets and to hypothesize how the molecule might bind within the active site of a specific protein. pensoft.netekb.eg The process involves placing the ligand in various conformations and orientations within the target's binding pocket and scoring these poses based on a force field that estimates the binding affinity. pensoft.net Derivatives of the parent thiazolo[3,2-b] researchgate.netpensoft.netnih.govtriazole scaffold have been docked into the active sites of various enzymes, demonstrating the utility of this approach. nih.govresearchgate.net

Successful docking simulations provide detailed three-dimensional models of the ligand-target complex, elucidating the specific binding mode. These models reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, π-stacking, and electrostatic interactions, that stabilize the complex. researchgate.netresearchgate.net For instance, studies on similar triazole derivatives have identified key amino acid residues that form hydrogen bonds or other critical contacts, providing a rationale for the observed biological activity. researchgate.netresearchgate.net

Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding, offering a more realistic representation of the interaction. pensoft.netnih.gov

Table 2: Illustrative Molecular Docking Results for a Thiazolo[3,2-b] researchgate.netpensoft.netnih.govtriazole Derivative This table provides a hypothetical example of docking results against a protein kinase, a common target for this class of compounds.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Derivative 3bMDM2-7.5Leu54, Gly58, Val93Hydrogen Bond, Hydrophobic
Derivative 3cMDM2-7.2Tyr67, His96π-π Stacking, Hydrogen Bond
Derivative 3dMDM2-7.9Met62, Ile61Hydrophobic, van der Waals

Data adapted from studies on analogous compounds to illustrate typical findings. researchgate.net

In Silico Predictive Pharmacokinetic Modeling

Before a compound can be considered for further development, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME modeling allows for the early prediction of these properties, helping to identify candidates with favorable drug-like characteristics and flag potential liabilities. nih.govnih.gov

Various computational models and software are used to predict key ADME parameters. For instance, Lipinski's "Rule of Five" is often used as a primary filter for oral bioavailability. nih.gov Other calculated properties include aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (indicating metabolic stability), and potential for toxicity. These predictions are based on the molecule's structural and physicochemical properties. pensoft.netresearchgate.net

Table 3: Predicted ADME Properties for a Representative Thiazolo[3,2-b] researchgate.netpensoft.netnih.govtriazole Analog This table shows a typical output from in silico ADME prediction tools.

ADME PropertyPredicted ValueAcceptable Range
Molecular Weight ( g/mol )< 500≤ 500
LogP (Octanol/Water Partition Coefficient)2.5≤ 5
Hydrogen Bond Donors1≤ 5
Hydrogen Bond Acceptors4≤ 10
Number of Rotatable Bonds1≤ 10
Topological Polar Surface Area (Ų)75< 140
Aqueous Solubility (logS)-3.0> -4.0

Absorption and Distribution Prediction

The absorption and distribution of a drug molecule are critical determinants of its bioavailability and efficacy. These processes are largely governed by physicochemical properties such as lipophilicity, solubility, and molecular size. Computational tools like SwissADME, Osiris, and Molinspiration are frequently used to predict these parameters for novel chemical entities. mdpi.comnih.gov

A key parameter in predicting absorption is the partition coefficient (Log P), which describes a compound's lipophilicity. For a series of 32 anti-inflammatory thiazolo[3,2-b] mdpi.comnih.govresearchgate.nettriazole derivatives, theoretical Log P values were calculated using various computational methods. mdpi.comnih.gov The widely accepted CLogP (calculated Log P) values for these derivatives ranged from 2.22 to 4.98. nih.gov This range suggests that by modifying substituents, the lipophilicity of compounds in this class can be modulated to optimize absorption. Molecules with excessively high lipophilicity may be poorly absorbed due to low aqueous solubility, while those with very low lipophilicity may not effectively cross cell membranes.

In silico studies on this class of compounds have indicated a high probability of good gastrointestinal absorption. mdpi.comnih.gov The prediction of ADME properties is often visualized using models like the "BOILED-Egg" diagram, which plots passive human gastrointestinal absorption against blood-brain barrier (BBB) permeation. This allows for a rapid assessment of a compound's likely absorption profile.

The distribution of a compound throughout the body is also closely linked to its lipophilicity and ability to permeate biological membranes. The range of CLogP values observed for thiazolo[3,2-b] mdpi.comnih.govresearchgate.nettriazole derivatives suggests that these compounds are likely to distribute into various tissues. nih.gov Computational models can also predict parameters like the volume of distribution (VD), although specific data for this class of compounds is limited.

Predicted ParameterComputational Finding for Thiazolo[3,2-b] mdpi.comnih.govresearchgate.nettriazole DerivativesImplication for Absorption & Distribution
Lipophilicity (CLogP)Values range from 2.22 to 4.98 across various derivatives. nih.govSuggests that the scaffold allows for a wide range of lipophilicity, which is crucial for membrane permeability and tissue distribution.
Gastrointestinal (GI) AbsorptionPredicted to be good/high. mdpi.comnih.govIndicates a high likelihood of oral bioavailability for compounds in this class.
Aqueous Solubility (Log S)Generally predicted to be moderate to low, consistent with the lipophilic character.A balance must be struck to ensure sufficient solubility for absorption without compromising membrane crossing ability.

Metabolic Stability Prediction

Metabolic stability is a crucial factor that determines the half-life and duration of action of a drug. Compounds that are rapidly metabolized by enzymes, primarily the cytochrome P450 (CYP) family in the liver, often have poor bioavailability and short-lived effects. Computational methods can predict a compound's susceptibility to metabolism.

Web tools like SwissADME can predict whether a compound is likely to be an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). pensoft.net Inhibition of these enzymes can lead to drug-drug interactions. For the broader class of 1,2,4-triazoles, computational ADME studies are routinely performed to assess these potential liabilities early in the discovery process. pensoft.netpensoft.net

Another computational approach involves predicting the number of likely metabolic reactions a compound might undergo. For the related 1,2,4-triazolo[3,4-b] mdpi.comresearchgate.netimist.mathiadiazine scaffold, predictions indicated a low number of metabolic reactions (2–5), suggesting that these compounds are likely to be stable enough to reach their biological targets. nih.gov This type of analysis provides a general assessment of metabolic vulnerability.

While detailed in silico metabolic predictions for 6-methylthiazolo[3,2-b] mdpi.comnih.govresearchgate.nettriazol-2-amine are not available, the stability of related triazole structures has been investigated experimentally, which provides a basis for computational model development. For instance, studies on other novel triazole compounds using rat liver microsomes help to identify which parts of the molecule are most susceptible to metabolism. scispace.com Such experimental data is vital for refining the algorithms used in computational prediction tools. The general stability of the triazole ring itself often imparts a degree of metabolic resistance to molecules that contain it. scispace.com

Predicted ParameterComputational ApproachGeneral Findings for Triazole-Based Scaffolds
CYP450 InhibitionPrediction of inhibitory activity against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4) using tools like SwissADME. pensoft.netThis is a standard assessment to flag potential drug-drug interactions.
Metabolic VulnerabilityPrediction of the number of potential metabolic reactions. nih.govRelated scaffolds have been predicted to undergo a low number of reactions, suggesting good metabolic stability. nih.gov
Substrate PotentialPrediction of whether the compound is a substrate for efflux pumps like P-glycoprotein (P-gp). pensoft.netBeing a P-gp substrate can reduce bioavailability and is an important parameter to predict.

Future Research Directions and Emerging Paradigms for 6 Methylthiazolo 3,2 B 1 2 3 Triazol 2 Amine

Exploration of Novel and Green Synthetic Routes

The advancement of 6-methylthiazolo[3,2-b] researchgate.netnih.govmdpi.comtriazol-2-amine from a laboratory curiosity to a viable therapeutic candidate hinges on the development of efficient, scalable, and environmentally benign synthetic protocols. Traditional multi-step syntheses of related thiazolo[3,2-b] researchgate.netnih.govmdpi.comtriazole systems often suffer from drawbacks such as harsh reaction conditions, low yields, and the use of hazardous reagents. researchgate.net Future research should prioritize green chemistry principles to overcome these limitations.

Key areas of exploration include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the target compound can significantly improve efficiency by reducing intermediate isolation steps, solvent waste, and energy consumption. mdpi.com

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically shorten reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods.

Alternative Solvents: Investigating the use of greener solvents such as water, ionic liquids, or deep eutectic solvents can minimize the environmental impact associated with volatile organic compounds (VOCs).

Catalysis: The development of novel, reusable catalysts (e.g., nanocatalysts, solid-supported catalysts) can improve reaction efficiency and facilitate easier product purification.

Table 1: Potential Green Synthetic Strategies
StrategyObjectivePotential AdvantageReference Approach
One-Pot Multicomponent SynthesisSynthesize the thiazolo[3,2-b] researchgate.netnih.govmdpi.comtriazole core in a single step.Increased atom economy, reduced waste, and simplified procedures.Three-component synthesis of related thiazolo[3,2-b] researchgate.netnih.govmdpi.comtriazole-6-ones. nih.gov
Microwave-Assisted SynthesisAccelerate the cyclization and condensation steps.Drastic reduction in reaction time and potential for higher yields.General application in heterocyclic synthesis.
Use of Eco-Friendly SolventsReplace hazardous solvents like DMF or chlorinated hydrocarbons.Reduced environmental impact and improved process safety.Reactions in ethanol (B145695) or aqueous media. mdpi.com
Heterogeneous CatalysisEmploy solid-supported acid or base catalysts for cyclization.Easy catalyst recovery and reuse, simplifying product purification.General principle in green organic synthesis.

Advanced Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Enhanced Biological Potency

To optimize the biological activity of 6-methylthiazolo[3,2-b] researchgate.netnih.govmdpi.comtriazol-2-amine, a systematic exploration of its structure-activity relationship (SAR) is crucial. This involves synthesizing a library of analogs by modifying key positions on the heterocyclic scaffold—namely the methyl group at position 6 and the amine group at position 2—and evaluating their impact on potency and selectivity.

Future efforts should focus on:

Analog Synthesis: Creating derivatives by introducing a variety of substituents at the C6-methyl and N2-amine positions to probe the effects of sterics, electronics, and lipophilicity on activity.

3D-QSAR and Molecular Field Analysis: Employing computational techniques like k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) to build predictive models. nih.gov These models can correlate the 3D structural features of the compounds with their biological activities, providing insights into the electrostatic and steric requirements for optimal target interaction. nih.gov

Pharmacophore Modeling: Identifying the key chemical features (pharmacophore) responsible for the observed biological activity. This model can then be used to screen virtual libraries for new, potentially more potent compounds.

Table 2: Key SAR Insights from Analogous Thiazolo[3,2-b] researchgate.netnih.govmdpi.comtriazoles
Structural ModificationObserved Effect on Activity (General Scaffold)Implication for Future DesignReference
Substitution on the thiazole (B1198619) ringThe nature and position of substituents significantly influence anticancer and anti-inflammatory activity.Explore diverse substituents at the C6-methyl position to modulate potency. mdpi.com
Substitution on the triazole ringAryl or heteroaryl substitutions can enhance biological effects.While the core is fixed, derivatization of the 2-amino group could be critical. nih.gov
Introduction of bulky groupsCan increase selectivity for certain enzyme targets, such as COX-2, by interacting with specific hydrophobic pockets. researchgate.netDesign analogs with bulkier moieties on the 2-amino group to enhance selectivity. researchgate.net
Addition of hydrogen-bonding groupsCan improve solubility and target binding affinity.Incorporate moieties capable of hydrogen bonding into derivatives. nih.gov

Identification of Novel Biological Targets through High-Throughput Screening and Phenotypic Assays

While the broader class of thiazolo[3,2-b] researchgate.netnih.govmdpi.comtriazoles is known to possess various biological activities, the specific molecular targets of 6-methylthiazolo[3,2-b] researchgate.netnih.govmdpi.comtriazol-2-amine remain to be elucidated. nih.gov A crucial future direction is the use of unbiased, large-scale screening methodologies to identify its biological targets and uncover novel therapeutic applications.

High-Throughput Screening (HTS): Screening the compound against large panels of recombinant enzymes, receptors, and other purified proteins can rapidly identify direct molecular targets.

Phenotypic Screening: This approach involves testing the compound on various cell lines (e.g., a panel of cancer cell lines) to observe its effect on cellular phenotypes, such as cell viability, proliferation, or morphology. nih.gov Follow-up target deconvolution studies can then be used to identify the molecular target responsible for the observed phenotype.

Target-Focused Libraries: Based on initial hits, focused libraries of analogs can be screened against specific target families (e.g., kinases, proteases) to identify more potent and selective inhibitors.

Application in Chemical Biology Tools and Probes

Beyond its direct therapeutic potential, 6-methylthiazolo[3,2-b] researchgate.netnih.govmdpi.comtriazol-2-amine can be developed into a valuable chemical probe to study biological pathways. Once a specific molecular target is validated, the scaffold can be modified to create research tools. This involves synthesizing derivatives that incorporate reporter tags, such as fluorescent dyes, biotin, or photo-affinity labels. These probes can be used to visualize the subcellular localization of the target protein, identify binding partners, and study target engagement in living cells, thereby providing deeper insights into its biological function.

Deeper Mechanistic Studies at the Sub-Cellular and Molecular Level

Following the identification of a biological target and a promising therapeutic effect (e.g., anticancer activity), in-depth mechanistic studies are essential. nih.gov This research aims to understand precisely how the compound exerts its effects at a molecular level. Key experimental approaches would include:

Cellular Assays: Investigating the compound's effect on critical cellular processes such as the cell cycle, apoptosis (programmed cell death), and signal transduction pathways.

Enzyme Kinetics: For enzymatic targets, detailed kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive).

Molecular Docking and Dynamics: Computational simulations can provide a model of how the compound binds to its target protein, highlighting key interactions that can be further explored through site-directed mutagenesis. nih.gov

Western Blot and qPCR: These techniques can be used to measure changes in the expression levels of target proteins and related genes following treatment with the compound.

Integration with Artificial Intelligence and Machine Learning for Theoretical Drug Discovery Frameworks

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govpremierscience.com These powerful computational tools can dramatically accelerate the development of 6-methylthiazolo[3,2-b] researchgate.netnih.govmdpi.comtriazol-2-amine.

Future applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data from related compounds to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel virtual analogs, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the 6-methylthiazolo[3,2-b] researchgate.netnih.govmdpi.comtriazol-2-amine scaffold, optimized for high predicted activity and drug-like properties. premierscience.com

Target Identification: AI can analyze vast biological datasets (genomics, proteomics, transcriptomics) to identify and validate novel biological targets for which this chemical scaffold may be effective. nih.govuclmed.tech By leveraging these in silico methods, the traditional, time-consuming cycle of design-synthesize-test can be made significantly more efficient, reducing costs and accelerating the timeline for discovery. nih.gov

Q & A

Q. What are the key synthetic routes for 6-methylthiazolo[3,2-b][1,2,4]triazol-2-amine?

The synthesis involves multi-step reactions starting with substituted anilines and sodium thiocyanate in bromine/glacial acetic acid to form benzothiazol-2-amine intermediates. Subsequent hydrazine treatment (e.g., hydrazine hydrochloride in ethylene glycol under reflux) yields hydrazinyl derivatives, which are cyclized with acyl indanediones or maleimides in glacial acetic acid to form fused triazole-thiazole scaffolds. Recrystallization from ethanol or chloroform improves purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Spectroscopy: 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy confirm structural features, such as the thiazole-triazole fused ring system and methyl substitution.
  • Chromatography: TLC monitors reaction progress (e.g., using ethyl acetate/hexane eluents), while HPLC ensures purity.
  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns .

Q. How is the antimicrobial activity of this compound evaluated?

Standard protocols include broth microdilution assays (e.g., against Staphylococcus aureus or Escherichia coli) to determine minimum inhibitory concentrations (MICs). Disk diffusion methods assess zone-of-inhibition metrics. Positive controls like ciprofloxacin are used for comparison .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from variations in bacterial strains, solvent systems, or assay conditions. Cross-validate results using standardized protocols (e.g., CLSI guidelines) and perform dose-response curves. Computational ADMET profiling can identify confounding factors like solubility or membrane permeability .

Q. How can reaction yields be optimized during cyclization steps?

  • Catalysis: Use glacial acetic acid or HgO to accelerate dehydrosulfurization .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature Control: Reflux conditions (100–120°C) balance reaction rate and byproduct formation .

Q. What computational methods predict binding modes to biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes like dihydrofolate reductase or bacterial topoisomerases. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Derivatization: Introduce hydrophilic groups (e.g., sulfonyl or morpholine) via nucleophilic substitution .
  • Formulation: Use co-solvents (DMSO/PEG 400) or nanoemulsion techniques to enhance bioavailability .

Q. What scaling challenges arise in gram-scale synthesis?

  • Process Control: Implement continuous-flow reactors for exothermic steps (e.g., bromination).
  • Separation Technologies: Membrane filtration or centrifugal partitioning chromatography isolates intermediates efficiently .

Key Recommendations

  • Prioritize regioselective functionalization to avoid isomeric byproducts.
  • Validate computational predictions with isotopic labeling or X-ray crystallography.
  • Cross-reference spectral databases (PubChem, EPA DSSTox) for structural verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.